This compound can be derived from natural sources, particularly from plants in the Trigonostemon genus, such as Trigonostemon xyphophylloides, which has been noted for its traditional medicinal uses. Additionally, it can be synthesized through various chemical methods in laboratory settings.
The synthesis of 1-(3,4-Dimethoxyphenyl)propan-1-ol can be accomplished through several methods:
The molecular structure of 1-(3,4-Dimethoxyphenyl)propan-1-ol features a propanol backbone with a phenyl ring substituted by two methoxy groups at the 3 and 4 positions. The compound exhibits a specific three-dimensional arrangement that allows for various interactions in biological systems.
The structural configuration contributes to its solubility properties and reactivity in chemical reactions.
1-(3,4-Dimethoxyphenyl)propan-1-ol participates in several chemical reactions:
The mechanism of action for 1-(3,4-Dimethoxyphenyl)propan-1-ol is primarily related to its interactions within biological systems:
Research into its pharmacological properties suggests potential applications in drug development, particularly in targeting metabolic pathways.
Spectroscopic techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are commonly used to characterize the compound's structure and confirm its purity.
The scientific applications of 1-(3,4-Dimethoxyphenyl)propan-1-ol span several fields:
1-(3,4-Dimethoxyphenyl)propan-1-ol, systematically named as 1-(3,4-dimethoxyphenyl)propan-1-ol according to IUPAC conventions, is a chiral secondary alcohol featuring a propanol chain attached to the benzylic carbon of a 3,4-dimethoxyphenyl (veratryl) ring system. Its molecular formula is C₁₁H₁₆O₃, with a molecular weight of 196.24 g/mol [1] [8]. The compound exists as enantiomers due to the stereogenic center at the carbinol carbon (C1).
Common synonyms include α-Ethylveratryl Alcohol, 1-Veratryl Propanol, Ethylveratrylcarbinol, and α-Ethyl-3,4-dimethoxybenzyl Alcohol [1] [5]. Its structure is characterized by key spectroscopic identifiers:
CCC(C1=CC(OC)=C(OC)C=C1)O [4]. NMYXSFKGIICIIM-UHFFFAOYSA-N [4] [5]. Table 1: Nomenclature and Identifiers of 1-(3,4-Dimethoxyphenyl)propan-1-ol
| Category | Value |
|---|---|
| Systematic Name | 1-(3,4-Dimethoxyphenyl)propan-1-ol |
| CAS Registry | 10548-83-1 |
| Molecular Formula | C₁₁H₁₆O₃ |
| Molecular Weight | 196.24 g/mol |
| Common Synonyms | α-Ethylveratryl Alcohol; 1-Veratryl Propanol |
Physicochemical properties include:
This compound first gained attention as a synthetic intermediate in mid-20th century organic synthesis. Its CAS registry (10548-83-1) formalizes its identity within chemical databases since the 1960s [1]. Early synthetic routes involved the reduction of propiophenone precursors. For example, catalytic hydrogenation or hydride reduction of 1-(3,4-dimethoxyphenyl)propan-1-one (CAS 1835-04-7) efficiently yields the title alcohol [1] [7].
A significant milestone was the identification of 1-(3,4-dimethoxyphenyl)propan-1-ol as a naturally occurring metabolite. It was isolated from:
Synthetic Utility
1-(3,4-Dimethoxyphenyl)propan-1-ol serves as a versatile synthon in organic transformations:
Table 2: Representative Commercial Sources and Pricing (Research Quantities)
| Supplier | Catalog Number | Purity | Quantity | Price (USD) |
|---|---|---|---|---|
| TRC | D470740 | - | 2 g | 655 |
| American Custom Chemicals | CHM0005383 | 95% | 500 mg | 750.75 |
| Biosynth Carbosynth | FD22211 | - | 2 g | 900.90 |
| BOC Sciences | B2699-159802 | 95% | 3 g | 567 |
Medicinal Chemistry Relevance
Biological evaluations highlight its pharmacological potential:
Table 3: Key Synthetic Methods and Yields
| Starting Material | Reagent/Conditions | Yield | Reference |
|---|---|---|---|
| 1-(3,4-Dimethoxyphenyl)propan-1-one | Catalytic hydrogenation | ~79% | [8] |
| 1-(3,4-Dimethoxyphenyl)propan-1-one | NaBH₄ reduction | ~85% | [8] |
| Chalcone derivatives | Michael addition/retro-Michael | ~38% | [10] |
The compound remains a subject of ongoing research due to its dual role as a bioactive scaffold and synthetic building block. Current investigations explore its utility in green chemistry protocols (e.g., solvent-free catalysis) and targeted anticancer agent development [10]. Its structural simplicity combined with the pharmacophoric dimethoxyphenyl unit ensures sustained relevance in chemical and biomedical research.
CAS No.: 70644-19-8
CAS No.: 3002-52-6
CAS No.: 2211981-77-8
CAS No.: